molecular formula C13H21N3O B13879907 N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide

N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide

Cat. No.: B13879907
M. Wt: 235.33 g/mol
InChI Key: GCZYAWMMQGWBSS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a diethylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The temperature is maintained at around 60-80°C.

    Reaction Steps: The 5-amino-2-methylphenol is first reacted with an acylating agent such as acetic anhydride to form the intermediate 5-amino-2-methylphenyl acetate. This intermediate is then reacted with diethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(diethylamino)acetamide
  • N-(5-Amino-3-methylphenyl)-2-(diethylamino)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(dimethylamino)acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(diethylamino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C13H21N3O/c1-4-16(5-2)9-13(17)15-12-8-11(14)7-6-10(12)3/h6-8H,4-5,9,14H2,1-3H3,(H,15,17)

InChI Key

GCZYAWMMQGWBSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)N)C

Origin of Product

United States

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